molecular formula C25H35NO4 B566259 (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide CAS No. 1798431-50-1

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide

Cat. No.: B566259
CAS No.: 1798431-50-1
M. Wt: 413.558
InChI Key: FLTVTJWPFMIIMJ-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long chain of carbon atoms with multiple double bonds, making it a polyunsaturated fatty acid derivative. The N-succinimide group attached to the molecule adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Wittig reactions to introduce the multiple double bonds in the carbon chain. The final step often involves the attachment of the N-succinimide group through a condensation reaction with succinic anhydride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, while protecting groups are employed to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the carbon chain can be oxidized to form epoxides or hydroxyl groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The N-succinimide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace the N-succinimide group.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential role in cell membrane structure and function due to its polyunsaturated nature.

    Medicine: Research is ongoing into its potential anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of specialized polymers and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide exerts its effects is primarily through its interaction with cellular membranes and enzymes. The polyunsaturated fatty acid chain can integrate into cell membranes, affecting their fluidity and function. The N-succinimide group can react with nucleophiles in proteins and enzymes, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Arachidonic Acid: Another polyunsaturated fatty acid with similar structural features but lacking the N-succinimide group.

    Eicosapentaenoic Acid: Similar in having multiple double bonds but differs in chain length and functional groups.

    Docosahexaenoic Acid: A longer chain polyunsaturated fatty acid with different biological roles.

Uniqueness

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is unique due to the presence of the N-succinimide group, which imparts additional reactivity and potential for forming derivatives. This makes it a valuable compound for research and industrial applications, distinguishing it from other polyunsaturated fatty acids.

Properties

CAS No.

1798431-50-1

Molecular Formula

C25H35NO4

Molecular Weight

413.558

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate

InChI

InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

FLTVTJWPFMIIMJ-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O

Synonyms

(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.